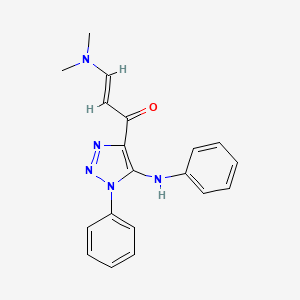![molecular formula C13H27N3O3S B5381863 1-[(dimethylamino)sulfonyl]-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide](/img/structure/B5381863.png)
1-[(dimethylamino)sulfonyl]-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(dimethylamino)sulfonyl]-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide, commonly known as DMAP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMAP is a white crystalline powder that is soluble in organic solvents and is commonly used as a catalyst in organic synthesis. In
作用机制
The mechanism of action of DMAP as a catalyst involves the formation of a complex between the carbonyl group of the substrate and the nitrogen atom of DMAP. This complex stabilizes the intermediate and lowers the activation energy required for the reaction to proceed. DMAP has also been shown to act as a nucleophilic catalyst, facilitating the formation of a new bond between the substrate and the reagent.
Biochemical and Physiological Effects:
While DMAP is commonly used in organic synthesis, its biochemical and physiological effects have also been studied. DMAP has been shown to inhibit acetylcholinesterase activity, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function. Additionally, DMAP has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of using DMAP as a catalyst is its high catalytic activity and selectivity. DMAP can be used in small amounts and can accelerate reactions that would otherwise be slow or unfeasible. Additionally, DMAP is stable and can be used under a wide range of reaction conditions. However, DMAP has some limitations, including its potential toxicity and the need for careful handling. DMAP can also be sensitive to moisture and air, which can affect its catalytic activity.
未来方向
There are several future directions for research on DMAP. One area of interest is the development of new synthetic methods that utilize DMAP as a catalyst. Additionally, there is potential for the use of DMAP in the synthesis of new pharmaceuticals and agrochemicals. Further research is also needed to explore the biochemical and physiological effects of DMAP and its potential applications in the treatment of neurological and inflammatory conditions.
Conclusion:
In conclusion, DMAP is a versatile and useful compound that has gained significant attention in scientific research. Its unique properties and potential applications make it a valuable tool in organic synthesis and a promising area of research for future developments. While there are limitations to its use, careful handling and proper precautions can ensure its safe and effective use in the laboratory.
合成方法
The synthesis of DMAP involves the reaction of 4-piperidone with dimethylsulfamoyl chloride and 2,2-dimethylpropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via an SN2 reaction mechanism, resulting in the formation of DMAP as the final product. The synthesis of DMAP is relatively simple and can be performed on a large scale, making it a cost-effective option for research applications.
科学研究应用
DMAP has been extensively studied for its potential applications in organic synthesis. It is commonly used as a catalyst in a variety of reactions, including esterification, amidation, and acylation. DMAP has been shown to increase reaction rates, improve yields, and enhance selectivity in these reactions. Additionally, DMAP has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
属性
IUPAC Name |
1-(dimethylsulfamoyl)-N-(2-methylbutan-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O3S/c1-6-13(2,3)14-12(17)11-7-9-16(10-8-11)20(18,19)15(4)5/h11H,6-10H2,1-5H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTASDIQJRTWQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1CCN(CC1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)vinyl]phenyl acetate](/img/structure/B5381789.png)
![4-{3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5381790.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5381805.png)
![3-(allylthio)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5381813.png)
![4-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-6-methylquinolin-2(1H)-one](/img/structure/B5381817.png)
![6-iodo-3-(3-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5381825.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B5381826.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5381827.png)
![(4R)-N-[(2-azocan-1-ylpyridin-3-yl)methyl]-4-hydroxy-L-prolinamide](/img/structure/B5381828.png)
![2-methyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-benzimidazole-4-carboxamide](/img/structure/B5381836.png)
![2-[2-(3-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5381842.png)

![5-(2-chloro-5-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5381871.png)
![N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide](/img/structure/B5381882.png)